molecular formula C10H9F3O3 B580793 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester CAS No. 1261503-17-6

4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester

Cat. No.: B580793
CAS No.: 1261503-17-6
M. Wt: 234.174
InChI Key: ZJYNURGSMOFDQA-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties

Scientific Research Applications

4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.

    Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . The targets in these reactions are typically carbon atoms in organic groups .

Mode of Action

In Suzuki–Miyaura coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester are likely related to the formation and breaking of carbon-carbon bonds, as seen in Suzuki–Miyaura coupling reactions . These reactions are crucial for the synthesis of complex organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

The safety and hazards associated with an ester would depend on its specific structure. Some esters can be harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on a specific ester like “4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester” would depend on its properties and potential applications. For example, if it has unique physicochemical characteristics, it could be of interest in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common method involves the difluoromethylation of a suitable phenylacetic acid derivative, followed by esterification. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes, which have been optimized for efficiency and cost-effectiveness. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated phenylacetic acid derivatives, such as:

  • 4-(Trifluoromethoxy)-3-fluorophenylacetic acid methyl ester
  • 4-(Difluoromethoxy)-2-fluorophenylacetic acid methyl ester
  • 4-(Difluoromethoxy)-3-chlorophenylacetic acid methyl ester

Uniqueness

What sets 4-(Difluoromethoxy)-3-fluorophenylacetic acid methyl ester apart from these similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both difluoromethoxy and fluorophenyl groups in this particular arrangement provides unique properties that can be leveraged in various applications.

Properties

IUPAC Name

methyl 2-[4-(difluoromethoxy)-3-fluorophenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-9(14)5-6-2-3-8(7(11)4-6)16-10(12)13/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYNURGSMOFDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733833
Record name Methyl [4-(difluoromethoxy)-3-fluorophenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261503-17-6
Record name Methyl [4-(difluoromethoxy)-3-fluorophenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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